molecular formula C11H10BrFO3 B143988 Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate CAS No. 139101-23-8

Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate

Cat. No. B143988
CAS RN: 139101-23-8
M. Wt: 289.1 g/mol
InChI Key: GCOHYTBAQVEMLX-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate, also known as ethyl 2-bromo-2-fluoroacetylphenylate, is a chemical compound with the molecular formula C11H9BrF2O3. This molecule belongs to the class of α-haloketones, which are widely used in organic synthesis. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Chemical Synthesis and Reactions

Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate's applications primarily involve chemical synthesis and reactions. For instance, it is used in the reaction with pentane-2,4-dione in the presence of palladium(II) acetate and triphenylphosphine, which yields ethyl 4-acetyl-5-oxo-3-phenylhexanoate (Wang & Hu, 2011). Additionally, it is involved in the preparation of 3-fluorofuran-2(5H)-ones through a process of Z/E photoisomerisation and cyclisation of 2-fluoro-4-hydroxybut-2-enoates (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).

Organocatalytic Applications

It is also a key component in various asymmetric organocatalytic approaches, such as the [3+2] annulation of 1,2-diphenylcyclopropen-3-one, leading to the formation of ethyl 2-(5-oxo-2,3,4-triphenyl-2,5-dihydrofuran-2-yl)acetate (Reitel, Kriis, Järving, & Kanger, 2018).

Biological Activity

This compound derivatives exhibit significant biological activities. One study synthesized ethyl 2‐((4‐bromophenyl)diazenyl)‐3‐oxo‐phenylpropanoate, leading to novel pyrazoline derivatives effective as inhibitors for human carbonic anhydrase I and II isozymes and acetylcholinesterase enzyme (Turkan, Cetin, Taslimi, Karaman, & Gulcin, 2019).

Electrochemical Studies

Its electrochemical reduction on a vitreous carbon electrode was studied, showing the formation of dimeric products and proposing a mechanism involving the formation of an intermediate dimer (Luca, Inesi, & Rampazzo, 1982).

Medicinal Chemistry

The compound is also explored in medicinal chemistry, as seen in its synthesis and structural analysis in relation to HIV-1 integrase inhibition (Vandurm et al., 2009).

properties

IUPAC Name

ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO3/c1-2-16-10(15)11(12,13)9(14)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOHYTBAQVEMLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC=CC=C1)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576848
Record name Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

139101-23-8
Record name Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate
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Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate
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Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate
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Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate
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Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate

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